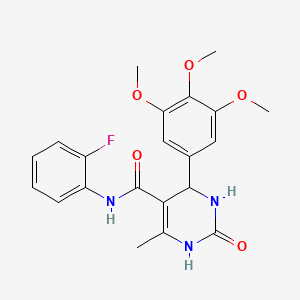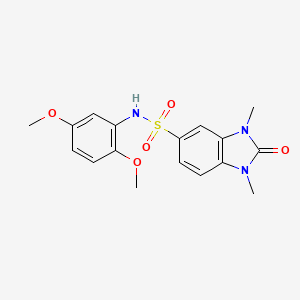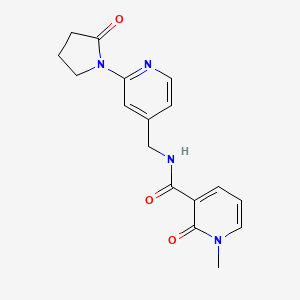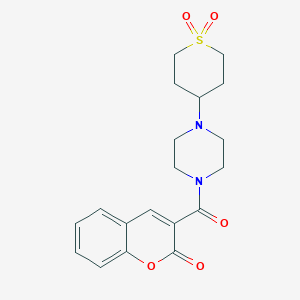
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as EMMS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential therapeutic properties in various scientific research applications. One study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine had a protective effect on the liver in a rat model of liver injury induced by carbon tetrachloride. N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been studied for its potential anticancer properties, as it was found to inhibit the growth of human breast cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Another study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine inhibited the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to have various biochemical and physiological effects in animal models. One study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine reduced the levels of inflammatory cytokines in the lungs of mice with acute lung injury. Another study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine reduced the levels of liver enzymes in rats with liver injury induced by carbon tetrachloride. N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to induce apoptosis (programmed cell death) in human breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its potential therapeutic properties, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapeutic applications. Another direction is to study its potential use in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, research could focus on optimizing the synthesis method to produce higher yields of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine and reduce the cost of production.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine involves the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine with 4-ethylphenyl magnesium bromide. This reaction results in the formation of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, making it a viable option for further research.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-10-12-20(13-11-18)26-25-23(31(27,28)21-14-8-17(2)9-15-21)16-19-6-5-7-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPULSVREZRXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2661040.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661042.png)
![N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2661043.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2661047.png)


![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2661051.png)


![6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2661055.png)